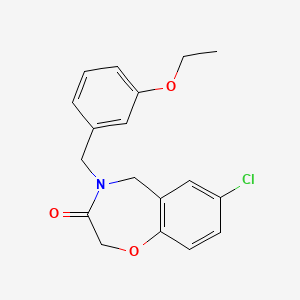

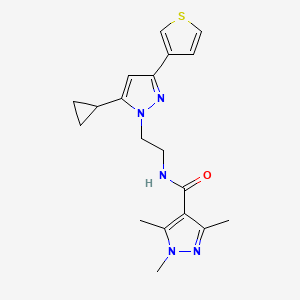

![molecular formula C19H16N6O2S B2516953 Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanon CAS No. 1203201-94-8](/img/structure/B2516953.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.

The exact mass of the compound Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Sensoren und Bildgebungssonden

Das Benzo[c][1,2,5]thiadiazol (BTZ)-Motiv, das in unserer Verbindung vorhanden ist, wurde als fluoreszierender Sensor untersucht. Forscher haben BTZ-Derivate für die Bio-Bildgebung eingesetzt, insbesondere für die gezielte Ansteuerung von Lipidtropfen, Mitochondrien und Plasmamembranen . Die einzigartigen elektronischen Eigenschaften der Verbindung machen sie für die Entwicklung fluoreszierender Sonden geeignet.

Photovoltaik

BTZ-basierte Elektronendonor-Akzeptor (D-A)-Systeme wurden ausgiebig für photovoltaische Anwendungen untersucht. Die BTZ-Gruppe dient als stark elektronenakzeptierende Einheit, die zu einer effizienten Ladungstrennung und Energieumwandlung in Solarzellen beiträgt . Ihr Potenzial in der organischen Photovoltaik macht sie zu einem spannenden Forschungsgebiet.

Photokatalyse

Während BTZ-haltige Metall-organische Gerüste (MOFs), kovalente organische Gerüste (COFs) und konjugierte poröse Polymere (CPPs) für photokatalytische Anwendungen untersucht wurden, bleibt die BTZ-Gruppe selbst vielversprechend. Forscher haben ihren Einsatz in heterogenen Systemen untersucht, mit dem Ziel, sichtbares Licht für eine umweltfreundliche Chemie zu nutzen .

Arzneimittelforschung und -entwicklung

Thiadiazol-Derivate, einschließlich unserer Verbindung, sind in molekularen Docking-Studien relevant. Diese Studien sagen Bindungsenergien und Wechselwirkungen mit biologischen Zielen voraus, wodurch sie zu wertvollen Werkzeugen in der Arzneimittelforschung werden. Die strukturellen Merkmale der Verbindung können zu ihrer Bindungsaffinität zu bestimmten Proteinen oder Enzymen beitragen.

Ternäre organische Solarzellen (PSCs)

Ein minimaler BTZ-basierter Elektronenakzeptor, 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazol (BTF), wurde als zweites Akzeptormaterial in ternären PSCs verwendet. Diese Solarzellen profitieren von den synergistischen Effekten mehrerer Komponenten, wodurch die Gesamteffizienz gesteigert wird .

Dual-Targeting Photodynamische Therapie (PDT) -Agenzien

Forscher haben eine neuartige amphiphile Verbindung basierend auf der DA-π-A-Struktur entwickelt, die unsere Verbindung integriert. Diese Verbindung weist eine positive Ladung und Dual-Targeting-Eigenschaften für Lysosomen und Mitochondrien auf. Sie verspricht als AIE-aktiver Nahinfrarot-Photosensibilisator für die bildgeführte PDT von Krebs .

Zusammenfassend lässt sich sagen, dass Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanon spannende Möglichkeiten für Forschung und praktische Anwendungen in verschiedenen Bereichen bietet. Seine einzigartigen Eigenschaften inspirieren weiterhin wissenschaftliche Untersuchungen und Innovationen. 🌟

Wirkmechanismus

Target of Action

Many compounds containing the benzo[c][1,2,5]thiadiazole motif have been researched for use in photovoltaics or as fluorescent sensors . They are often used as electron acceptors in these applications .

Mode of Action

These compounds typically work by accepting electrons during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of benzothiadiazole derivatives, which are potent pfkfb3 kinase inhibitors .

Result of Action

Similar compounds have been used as reactants in the synthesis of other compounds, such as 5-methylbenzo[c][1,2,5]thiadiazole .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For example, the compound’s storage temperature is a crucial factor that can affect its stability .

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2S/c26-19(13-3-4-14-16(12-13)23-28-22-14)25-9-7-24(8-10-25)18-6-5-15(20-21-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQNEWXGNLRARV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

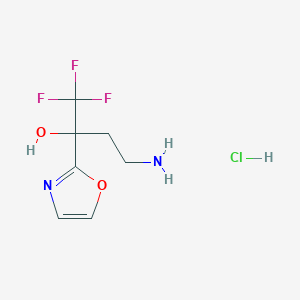

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)

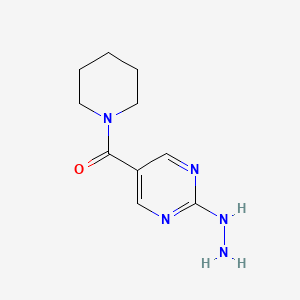

![1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea](/img/structure/B2516874.png)

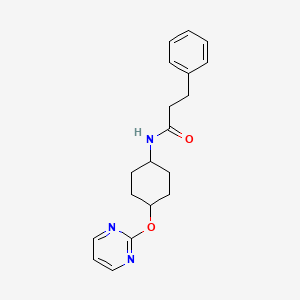

![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)

![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2516878.png)

![N-(2,4-dimethoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2516882.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)